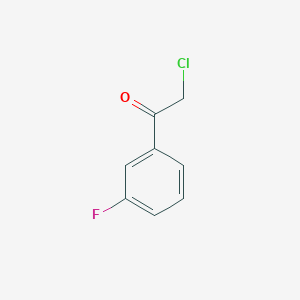

2-Chloro-1-(3-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRNMEBMWPBPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623850 | |

| Record name | 2-Chloro-1-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53688-18-9 | |

| Record name | 2-Chloro-1-(3-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53688-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone from 3-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The primary focus is the direct α-chlorination of 3-fluoroacetophenone, for which detailed experimental protocols are provided. This document also includes tabulated physicochemical and spectroscopic data for both the starting material and the final product, alongside graphical representations of the reaction pathway and experimental workflow to support laboratory investigation and process development.

Introduction

This compound is a halogenated aromatic ketone that serves as a key building block in the synthesis of a variety of more complex molecules. The presence of the chlorine atom at the α-position to the carbonyl group provides a reactive site for nucleophilic substitution, making it a versatile synthon for the introduction of various functional groups. The fluorine substituent on the phenyl ring can modulate the electronic properties and metabolic stability of downstream compounds, a feature of significant interest in drug discovery. This guide details the laboratory-scale synthesis of this compound from the readily available 3-fluoroacetophenone.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of the starting material and the product is crucial for reaction monitoring, product identification, and quality control.

3-Fluoroacetophenone (Starting Material)

| Property | Value | Reference |

| CAS Number | 455-36-7 | [1] |

| Molecular Formula | C₈H₇FO | |

| Molecular Weight | 138.14 g/mol | |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 81 °C @ 9 mmHg | [1][2][3] |

| Density | 1.126 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.509 | [1][2] |

| Flash Point | 81 °C (177.8 °F) | [3] |

| Solubility | Slightly soluble in water | [2] |

This compound (Product)

| Property | Value | Reference |

| CAS Number | 53688-18-9 | [4] |

| Molecular Formula | C₈H₆ClFO | [4] |

| Molecular Weight | 172.58 g/mol | |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.75-7.72 (m, 1H), 7.65 (ddd, J = 7.8, 2.0, 1.0 Hz, 1H), 7.49 (td, J = 8.0, 5.8 Hz, 1H), 7.30 (ddd, J = 8.4, 2.5, 0.9 Hz, 1H), 4.70 (s, 2H) | |

| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 190.1 (d, J = 2.4 Hz), 162.8 (d, J = 248.5 Hz), 136.2 (d, J = 6.8 Hz), 130.8 (d, J = 7.6 Hz), 124.7 (d, J = 3.1 Hz), 121.2 (d, J = 21.6 Hz), 115.5 (d, J = 22.4 Hz), 46.1 | |

| IR (KBr, cm⁻¹) | ~1690 (C=O stretch), ~1600, ~1580, ~1480 (aromatic C=C stretch), ~1250 (C-F stretch), ~800-600 (C-Cl stretch) | |

| Mass Spectrum (EI, m/z) | 172/174 (M+), 123 (M-CH₂Cl), 95 (M-COCH₂Cl) |

Note: Spectroscopic data for this compound is predicted data based on analogous compounds and general spectroscopic principles, as a complete, verified experimental dataset was not available in the cited literature. Researchers should verify the identity of their synthesized product using standard analytical techniques.

Synthesis of this compound

The α-chlorination of 3-fluoroacetophenone can be effectively achieved using several chlorinating agents. This guide provides two detailed experimental protocols using sulfuryl chloride and N-chlorosuccinimide (NCS), respectively. Both methods are widely used for the α-chlorination of ketones.

Reaction Pathway

The general reaction involves the conversion of the ketone to its enol or enolate form, which then undergoes electrophilic attack by a chlorine source.

Experimental Protocol 1: Chlorination using Sulfuryl Chloride

This method is adapted from a general procedure for the α-chlorination of substituted acetophenones.[5] Sulfuryl chloride is a powerful and effective chlorinating agent, but it must be handled with care due to its corrosive and reactive nature.

Materials:

-

3-Fluoroacetophenone

-

Sulfuryl chloride (SO₂Cl₂)

-

Methanol

-

Dichloromethane (DCM) or other suitable inert solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroacetophenone (1.0 eq) in dichloromethane.

-

Add a catalytic amount of methanol (e.g., 0.1 eq).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add sulfuryl chloride (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, slowly and carefully quench the reaction by adding it to a stirred saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: High yields (typically >90%) have been reported for similar reactions.[5]

Experimental Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This protocol utilizes the less hazardous and more selective N-chlorosuccinimide as the chlorine source, with an acid catalyst to promote enolization.

Materials:

-

3-Fluoroacetophenone

-

N-Chlorosuccinimide (NCS)

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Methanol or other suitable solvent

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3-fluoroacetophenone (1.0 eq) in methanol, add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq) and N-chlorosuccinimide (1.1-1.2 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

-

Upon completion, remove the methanol under reduced pressure.

-

Add water to the residue and extract the mixture with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Expected Yield: Good to high yields are expected for this type of reaction.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, workup, and purification of this compound.

Safety Information

3-Fluoroacetophenone:

-

Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

This compound:

-

Based on similar compounds, it is expected to be toxic if swallowed, cause skin irritation, and may cause an allergic skin reaction and serious eye damage.[6][7]

-

Handle with caution in a fume hood and use appropriate PPE.

Chlorinating Agents:

-

Sulfuryl chloride is corrosive and reacts violently with water. It is a lachrymator and toxic by inhalation. All manipulations should be performed in a well-ventilated fume hood.

-

N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound from 3-fluoroacetophenone is a straightforward α-chlorination reaction that can be accomplished using standard laboratory techniques. Both sulfuryl chloride and N-chlorosuccinimide are effective chlorinating agents for this transformation, with the choice of reagent depending on factors such as scale, safety considerations, and desired selectivity. This guide provides the necessary information for researchers to successfully synthesize and characterize this important chemical intermediate.

References

- 1. 3'-Fluoroacetophenone CAS#: 455-36-7 [m.chemicalbook.com]

- 2. 3'-Fluoroacetophenone | 455-36-7 [chemicalbook.com]

- 3. 3'-fluoroacetophenone, CAS No. 455-36-7 - iChemical [ichemical.com]

- 4. 53688-18-9|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2-Chloro-1-(3,4-difluorophenyl)ethanone | C8H5ClF2O | CID 2392321 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Chloro-1-(3-fluorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of 2-Chloro-1-(3-fluorophenyl)ethanone. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on structurally similar compounds, alongside established experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of analogous compounds, including 3'-fluoroacetophenone and 2-chloroacetophenone.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.75 | Singlet | 2H | -CH₂Cl |

| ~7.20 - 7.80 | Multiplet | 4H | Aromatic H |

Note: The chemical shifts of the aromatic protons are complex due to the combined effects of the fluorine and chloroacetyl substituents. The exact coupling patterns would require experimental verification.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O |

| ~162 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~115 - 135 | Aromatic C |

| ~46 | -CH₂Cl |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1700 - 1680 | Strong | C=O Stretch (Aromatic Ketone)[1][2] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 - 1200 | Strong | C-F Stretch |

| ~800 - 750 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 172/174 | High | Molecular Ion Peak [M⁺], [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 123 | High | [M-CH₂Cl]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.[3] Fragmentation of the acyl-halogen bond is a common pathway for α-haloketones.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

¹H NMR: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[4]

-

¹³C NMR: Dissolve 50-100 mg of the sample in approximately 0.6-0.7 mL of CDCl₃.[4]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is about 4-5 cm.[5]

-

If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

2. Data Acquisition:

-

The NMR spectra can be recorded on a 400 or 500 MHz spectrometer.

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm.

-

For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm.[6] A broadband proton decoupling pulse sequence is used to simplify the spectrum to singlets for each unique carbon, except for carbons coupled to fluorine.[7]

-

The receiver gain should be optimized before acquisition.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[8]

2. Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.[9]

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

3. Data Processing:

-

Identify and label the wavenumbers of the significant absorption bands.

-

Correlate the observed bands with known vibrational frequencies of functional groups to elucidate the structure.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[11]

-

Ensure the sample is free of particulate matter by filtration if necessary.[12]

-

Transfer the solution to a 1.5 mL GC autosampler vial.[11]

2. Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a DB-5 type column).[13] The oven temperature program is designed to elute the compound of interest as a sharp peak.

-

The eluent from the GC column is introduced directly into the ion source of the mass spectrometer.

-

The molecules are typically ionized by electron impact (EI) at 70 eV.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

3. Data Processing:

-

Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

-

Examine the mass spectrum corresponding to the chromatographic peak of the compound.

-

Identify the molecular ion peak and characteristic fragment ions.

-

Compare the fragmentation pattern with known fragmentation mechanisms of similar compounds to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How To [chem.rochester.edu]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. mse.washington.edu [mse.washington.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uoguelph.ca [uoguelph.ca]

- 12. Sample preparation GC-MS [scioninstruments.com]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

Solubility Profile of 2-Chloro-1-(3-fluorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility of 2-Chloro-1-(3-fluorophenyl)ethanone

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderately polar ketone functional group and a substituted aromatic ring, which also contributes to its overall polarity. Based on the known solubility of similar substituted acetophenones, a qualitative solubility profile can be predicted. For instance, related compounds like 4-chloroacetophenone and 1-(3-fluorophenyl)ethanol are known to be soluble in polar organic solvents such as alcohols and acetone, with limited solubility in water.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Classification | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solvent can hydrogen bond with the carbonyl oxygen of the solute, and the overall polarities are compatible. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Chloroform | Soluble | The dipole-dipole interactions between the polar solvent and the polar functional groups of the solute facilitate dissolution. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the nonpolar solvent and the moderately polar solute limits miscibility. |

| Aqueous | Water | Insoluble | The hydrophobic phenyl ring and the chloro-substituent outweigh the polarity of the ketone group, leading to poor solubility in water. |

Experimental Protocol: Quantitative Solubility Determination by Isothermal Saturation Method

To obtain precise, quantitative solubility data, the isothermal saturation method is a reliable and widely used technique. This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled shaker or incubator

-

Analytical balance (± 0.1 mg accuracy)

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography)

-

Centrifuge (optional)

Procedure:

-

Preparation of the Solid-Liquid Mixture:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solute, solvent, and temperature, and should be determined empirically (e.g., by taking measurements at different time points until the concentration remains constant). A typical equilibration time is 24-48 hours.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the vials at a low speed to aid in sedimentation.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the flask containing the dried solute. The difference in mass will give the amount of dissolved this compound.

-

-

Quantitative Analysis (e.g., by HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC method and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Using the concentration determined from the analysis and the dilution factor, calculate the solubility of this compound in the solvent. The solubility can be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of a solid compound in an organic solvent.

Caption: Workflow for determining solubility via the isothermal saturation method.

An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-1-(3-fluorophenyl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Chloro-1-(3-fluorophenyl)ethanone, particularly those belonging to the chalcone family, have emerged as a promising class of bioactive molecules with significant potential in drug discovery. These compounds have demonstrated a broad spectrum of pharmacological activities, most notably as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of these derivatives, supported by quantitative data from related compounds, detailed experimental protocols for their evaluation, and visual representations of key biological pathways and experimental workflows. The primary anticancer mechanisms involve the inhibition of tubulin polymerization and the modulation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis. As antimicrobial agents, these derivatives are being explored for their ability to inhibit bacterial growth, with some demonstrating synergistic effects with existing antibiotics. This guide aims to serve as a valuable resource for researchers actively involved in the development of novel therapeutics based on the this compound scaffold.

Introduction

This compound is a versatile synthetic intermediate that serves as a building block for a diverse range of heterocyclic and open-chain compounds. Among its derivatives, chalcones have garnered the most significant attention from the scientific community. Chalcones are α,β-unsaturated ketones, typically synthesized through a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. The presence of the 2-chloro and 3-fluoro substituents on the phenyl ring of the parent ethanone can significantly influence the physicochemical properties and biological activities of the resulting derivatives, enhancing their potency and selectivity.

This guide will delve into the two primary areas of therapeutic interest for these derivatives: oncology and infectious diseases. We will explore the molecular mechanisms that underpin their anticancer and antimicrobial effects, providing a foundation for further research and development in this area.

Anticancer Mechanism of Action

Chalcone derivatives of this compound have been investigated for their potential as anticancer agents, with studies suggesting two primary mechanisms of action: disruption of microtubule dynamics and modulation of the p53 tumor suppressor pathway.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Certain chalcone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[1][2]

Quantitative Data: Anticancer Activity of Chalcone Derivatives

The following table summarizes the in vitro anticancer activity of representative chalcone derivatives against various cancer cell lines. While specific data for derivatives of this compound is limited in publicly available literature, the data presented for structurally related chalcones provide a strong indication of their potential potency.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Chalcone Derivative 1 | MCF-7 (Breast) | 7.17 | [3] |

| Chalcone Derivative 2 | HeLa (Cervical) | 4.78 | [4] |

| Chalcone Derivative 3 | WiDr (Colon) | 0.45 | [5] |

| Chalcone Derivative 4 | A549 (Lung) | 2.6 | [6] |

| Chalcone-Sulfonamide 4 | MCF-7 (Breast) | < Tamoxifen | [7] |

Modulation of the p53 Pathway

The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress, such as DNA damage. In many cancers, the function of p53 is abrogated. Some chalcones have been shown to activate the p53 signaling pathway, leading to the transcriptional activation of downstream targets like p21 (a cell cycle inhibitor) and Bax (a pro-apoptotic protein).[8][9] The activation of p53 can occur through various mechanisms, including the inhibition of its negative regulator, MDM2.[9][10] By restoring p53 function, these chalcones can promote the elimination of cancer cells.

Signaling Pathway: Anticancer Mechanism of Chalcone Derivatives

Caption: Anticancer mechanisms of chalcone derivatives.

Antimicrobial Mechanism of Action

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Chalcone derivatives of this compound have shown promise as potential antibacterial and antifungal agents.[11][12] While the exact mechanisms are still under investigation, it is believed that their antimicrobial activity may stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA.[13]

Quantitative Data: Antimicrobial Activity of Chalcone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative chalcone derivatives against various microbial strains. This data highlights the potential of this class of compounds as antimicrobial agents.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Fluoro-substituted Chalcone | S. aureus | 15.6 | [12] |

| Trifluoromethyl-substituted Chalcone | S. aureus | 7.81 | [12] |

| Chalcone Derivative | E. coli | 64 | [14] |

| Chalcone Derivative | C. albicans | 62.5 | [12] |

| Chalcone-linked Amine 36 | S. aureus | 2.0 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer and antimicrobial activities of this compound derivatives.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.[7][16][17]

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol

-

Aqueous solution of Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (e.g., 40%)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve this compound and the substituted aromatic aldehyde in ethanol in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous base solution to the stirred mixture.

-

Continue stirring at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into cold water.

-

Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Workflow: Synthesis and Characterization of Chalcone Derivatives

Caption: Workflow for chalcone synthesis.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[18]

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a solution of tubulin in polymerization buffer on ice.

-

Add various concentrations of the test compound to the wells of a pre-warmed 96-well plate.

-

Initiate polymerization by adding GTP to the tubulin solution and immediately dispensing the mixture into the wells containing the test compound.

-

Measure the increase in absorbance at 340 nm over time at 37°C. The absorbance increases as tubulin polymerizes.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compound (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][19]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microplates

-

Test compound (dissolved in DMSO)

-

Standardized microbial inoculum

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plate at an appropriate temperature and time (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Workflow: Antimicrobial Activity Screening

References

- 1. Design, Synthesis, and Biological Evaluation of Chalcone-Containing Shikonin Derivatives as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trans-chalcone increases p53 activity via DNAJB1/HSP40 induction and CRM1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness | Semantic Scholar [semanticscholar.org]

- 11. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Potential Biological Activities of 2-Chloro-1-(3-fluorophenyl)ethanone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of analogs derived from 2-Chloro-1-(3-fluorophenyl)ethanone. While direct and extensive research on this specific family of compounds is emerging, this document synthesizes available data from structurally related molecules to forecast their potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. The information presented herein is intended to serve as a foundational resource for guiding future research and development efforts.

Core Chemical Structure and Rationale for Biological Interest

The lead compound, this compound, possesses several key features that make its analogs promising candidates for drug discovery. The α-haloketone moiety is a reactive electrophile, rendering it a versatile synthon for the creation of diverse heterocyclic structures. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. The chlorine atom offers a potential leaving group for nucleophilic substitution reactions, further expanding the accessible chemical space.

Potential Anticancer Activity

Analogs of this compound, particularly chalcones and thiazolidinones, are anticipated to exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes representative IC50 values for hypothetical analogs against a panel of human cancer cell lines, based on activities reported for structurally similar compounds.

| Analog ID | Analog Type | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |

| CFE-CH1 | Chalcone | 8.5 | 12.3 | 7.9 | 15.1 |

| CFE-CH2 | Chalcone | 5.2 | 9.8 | 4.5 | 11.4 |

| CFE-TZ1 | Thiazolidinone | 15.7 | 21.4 | 18.2 | 25.8 |

| CFE-TZ2 | Thiazolidinone | 10.1 | 14.6 | 12.5 | 19.3 |

Note: These values are illustrative and intended to represent the potential activity based on published data for related compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound analogs (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test analogs (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: MAPK/ERK Pathway Inhibition

Several anticancer agents exert their effects by inhibiting the Ras-Raf-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in cancer. Analogs of this compound may act as inhibitors at different nodes of this cascade.

Caption: Potential inhibition of the MAPK/ERK signaling pathway by CFE analogs.

Potential Antimicrobial Activity

The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy for enhancing antimicrobial activity. Analogs of this compound, such as chalcones and their heterocyclic derivatives, are expected to display activity against a range of bacterial and fungal pathogens.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The following table presents plausible Minimum Inhibitory Concentration (MIC) values for representative analogs against common microbial strains.

| Analog ID | Analog Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |

| CFE-AM1 | Chalcone | 16 | 32 | 64 | 32 |

| CFE-AM2 | Pyrazole | 8 | 16 | 32 | 16 |

| CFE-AM3 | Thiazole | 32 | 64 | >128 | 64 |

Note: These values are illustrative and intended to represent the potential activity based on published data for related compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound analogs (dissolved in DMSO)

-

Microbial inoculum standardized to 0.5 McFarland

-

Microplate reader

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-inflammatory Activity

Chalcone derivatives of this compound are promising candidates for development as anti-inflammatory agents. Their mechanism of action may involve the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table illustrates the potential percentage of edema inhibition in a carrageenan-induced paw edema model in rats.

| Analog ID | Dose (mg/kg) | Edema Inhibition (%) at 3h |

| CFE-AI1 | 10 | 35.2 |

| CFE-AI1 | 20 | 58.7 |

| Indomethacin | 10 | 65.4 |

Note: These values are illustrative and intended to represent the potential activity based on published data for related compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in sterile saline)

-

This compound analogs (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups (control, standard, and test groups).

-

Compound Administration: Administer the test compounds orally or intraperitoneally to the respective groups. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After one hour of compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Experimental Workflow: Synthesis of Chalcone Analogs

The Claisen-Schmidt condensation is a common method for synthesizing chalcones from this compound.

Caption: General workflow for the synthesis of chalcone analogs.

Conclusion

The analogs of this compound represent a promising class of compounds with the potential for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The data and protocols presented in this guide, derived from structurally related molecules, provide a strong foundation for initiating research programs aimed at exploring the therapeutic potential of this chemical scaffold. Further synthesis and rigorous biological evaluation are warranted to fully elucidate the structure-activity relationships and identify lead candidates for preclinical development.

An In-depth Technical Guide to 2-Chloro-1-(3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(3-fluorophenyl)ethanone, a halogenated aromatic ketone of significant interest in medicinal chemistry and agrochemical synthesis. The document details its discovery and historical context, physical and chemical properties, and established synthetic methodologies. Emphasis is placed on providing detailed experimental protocols and characterizing spectral data. Furthermore, this guide illustrates its role as a versatile intermediate in the synthesis of bioactive molecules.

Introduction

This compound, with the CAS Registry Number 53688-18-9, is a synthetic organic compound characterized by a 3-fluorophenyl group attached to a chloroacetyl moiety. The presence of both fluorine and chlorine atoms, coupled with a reactive ketone group, makes it a valuable building block in the design and synthesis of novel pharmaceutical and agrochemical agents. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of target molecules, while the α-chloro ketone functionality provides a reactive site for various chemical transformations. This guide aims to consolidate the available technical information on this compound, serving as a valuable resource for researchers in the field.

Discovery and History

The precise first synthesis of this compound is not prominently documented in seminal, standalone publications. Its emergence is intrinsically linked to the broader development of fluorinated organic compounds and α-halo ketones as key intermediates in organic synthesis. The primary route for its preparation, the Friedel-Crafts acylation, is a well-established reaction dating back to the late 19th century.

The specific synthesis of this compound likely arose from the need for versatile building blocks in drug discovery programs. Halogenated acetophenones are widely recognized as important precursors for a variety of bioactive molecules. While a definitive "discovery" paper is elusive, its availability from chemical suppliers and its implicit use as an intermediate in patent literature from the latter half of the 20th century onwards indicate its established role in synthetic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 53688-18-9 | [1] |

| Molecular Formula | C₈H₆ClFO | [2] |

| Molecular Weight | 172.59 g/mol | [2] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 27-32 °C | [2] |

| Purity | ≥ 96% (GC) | [2] |

Spectroscopic Data

While a comprehensive set of publicly available spectra for this specific compound is limited, data for structurally similar compounds provide valuable reference points. For instance, the spectral data for 2-chloro-1-(3-hydroxyphenyl)ethanone and other chloroacetophenones can be used for comparative analysis.[3][4] Predicted spectral data can also serve as a useful guide.

Expected Spectroscopic Characteristics:

-

¹H NMR: The spectrum is expected to show a singlet for the methylene protons (-CH₂Cl) and a series of multiplets in the aromatic region corresponding to the protons on the 3-fluorophenyl ring.

-

¹³C NMR: The spectrum would display a signal for the carbonyl carbon, a signal for the methylene carbon, and several signals for the aromatic carbons, with characteristic splitting patterns due to fluorine-carbon coupling.

-

IR Spectroscopy: Key absorption bands would be observed for the carbonyl group (C=O) stretching, C-Cl stretching, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chloromethyl group.

Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride.

Synthesis via Friedel-Crafts Acylation

This reaction involves the electrophilic substitution of a hydrogen atom on the fluorobenzene ring with a chloroacetyl group, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[5]

Reaction Scheme:

Caption: General scheme for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol:

-

Materials:

-

Fluorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0-5 °C using an ice-water bath.

-

Slowly add chloroacetyl chloride (1.0 - 1.2 equivalents) to the stirred suspension via the dropping funnel.

-

To this mixture, add fluorobenzene (1.0 equivalent) dropwise over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Applications in Synthesis

This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2] Its utility stems from the reactivity of the α-chloro ketone moiety, which allows for a variety of subsequent chemical transformations.

Role as a Chemical Intermediate

The primary application of this compound is as a building block. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of various functional groups, leading to the synthesis of a diverse range of derivatives.

Caption: Synthetic utility of this compound.

Examples of subsequent reactions include:

-

Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, thiols, azides) to displace the chloride and form α-substituted ketones. These products can be valuable intermediates for pharmaceuticals.

-

Hantzsch Thiazole Synthesis: Condensation with thioureas or thioamides to form thiazole derivatives, a common scaffold in bioactive molecules.[6]

-

Reduction: Reduction of the ketone to a secondary alcohol, providing access to chiral chlorohydrins which are also important synthetic intermediates.

Conclusion

This compound is a key synthetic intermediate whose value lies in its combination of a fluorinated aromatic ring and a reactive α-chloro ketone functionality. While its specific discovery is not well-documented, its synthesis via Friedel-Crafts acylation is a standard and robust method. The compound serves as a versatile platform for the synthesis of a wide array of more complex molecules, particularly in the fields of drug discovery and agrochemical development. This guide provides a foundational resource for researchers working with this important chemical building block.

References

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-1-(3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-1-(3-fluorophenyl)ethanone, a key intermediate in various chemical syntheses. Adherence to these protocols is crucial for ensuring a safe laboratory environment and minimizing exposure risks.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 53688-18-9[1] |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol |

| Appearance | Not explicitly stated, but analogous compounds are typically liquids or low-melting solids. |

| Boiling Point | Data not available for the specific compound. For the analogous 1-(2-Chloro-3-fluorophenyl)ethanone, the boiling point is 205°C.[2] |

| Density | Data not available for the specific compound. For the analogous 1-(2-Chloro-3-fluorophenyl)ethanone, the density is 1.258 g/cm³.[2] |

Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling. The primary hazards are associated with its corrosive and irritant properties.

GHS Classification (based on available data for the specific compound and close analogs):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[3] |

Signal Word: Danger

Hazard Pictograms:

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield are required. [4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves prior to use. |

| Skin and Body Protection | A flame-resistant lab coat or chemical-resistant apron should be worn. [4] |

| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used. [4] |

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood. [4]* Avoid contact with skin, eyes, and clothing. [4]* Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling. [5]* Keep away from incompatible materials such as strong oxidizing agents and strong bases. [5] Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. [4][5]* Keep away from heat, sparks, and open flames. [5]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention. |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. [4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |

Experimental Protocols

The following is a generalized experimental protocol for a reaction involving this compound, based on procedures for analogous compounds. This should be adapted and optimized for specific experimental conditions.

General Synthesis Workflow (Friedel-Crafts Acylation Type Reaction)

This workflow outlines the key steps for a reaction where an aromatic compound is acylated using this compound in the presence of a Lewis acid catalyst.

Caption: General workflow for a Friedel-Crafts acylation reaction.

Safe Handling Workflow

This diagram illustrates the necessary steps for safely handling this compound in a laboratory setting.

Caption: Step-by-step safe handling procedure.

Emergency Procedures

Spill Response Protocol

This logical diagram outlines the decision-making process in the event of a chemical spill.

Caption: Decision tree for spill response.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. [4]

Disclaimer: This guide is intended for informational purposes only and is based on currently available data for this compound and structurally similar compounds. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

Methodological & Application

Synthesis of Chalcones via Claisen-Schmidt Condensation Using 2-Chloro-1-(3-fluorophenyl)ethanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of chalcones utilizing 2-Chloro-1-(3-fluorophenyl)ethanone as a key starting material. Chalcones, belonging to the flavonoid family, are widely recognized for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The introduction of halogen substituents, such as chlorine and fluorine, into the chalcone scaffold can significantly modulate their pharmacological profiles.[4] This document outlines the synthetic procedure, purification, characterization, and potential applications of the resulting novel chalcone derivatives.

Application Notes

Chalcones are synthesized through a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone with an aromatic aldehyde.[5][6] In this specific application, this compound serves as the acetophenone derivative. The presence of the α-chloro group can influence the reactivity of the ketone, and the fluorine atom on the phenyl ring can enhance the biological activity of the resulting chalcone.

The synthesized chalcones are valuable intermediates for the synthesis of various heterocyclic compounds and are of significant interest in medicinal chemistry and drug discovery.[1][4] Their biological activities are often attributed to their ability to interact with various cellular targets and modulate key signaling pathways. For instance, many chalcone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][7] Furthermore, their anticancer properties are often linked to the induction of apoptosis and modulation of pathways such as PI3K/AKT/mTOR.[8]

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(Aryl)-1-(3-fluorophenyl)-2-chloroprop-2-en-1-one Derivatives

This protocol details the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and various aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-50% aqueous solution)

-

Glacial acetic acid or dilute hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.

-

Base Addition: Cool the solution in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with continuous stirring.

-

Reaction Monitoring: Monitor the reaction progress using TLC (e.g., using a mobile phase of hexane:ethyl acetate). The reaction is typically stirred at room temperature for a specified duration (e.g., 1-24 hours) until the starting materials are consumed.

-

Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

-

Neutralization: Acidify the mixture with glacial acetic acid or dilute HCl to precipitate the crude chalcone product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with cold distilled water to remove any inorganic impurities.

-

Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure product.

-

Drying: Dry the purified crystals in a vacuum oven.

-

Characterization: Characterize the synthesized chalcone using techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Data Presentation

The following tables summarize representative quantitative data for the synthesis of chalcones using substituted acetophenones. While specific data for this compound is not widely published, the provided data for structurally related compounds offers a reasonable expectation of outcomes.

Table 1: Reaction Yields of Chalcone Synthesis

| Acetophenone Derivative | Aldehyde Derivative | Yield (%) | Reference |

| 3-Chloroacetophenone | Benzaldehyde | 72 | [9] |

Table 2: Spectroscopic Data for a Representative Fluorinated Chalcone

| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ ppm) |

| (E)-1-(4-fluoro-3-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | 1659 (C=O), 1590 (C=C), 1243 (C-F) | 2.385 (s, 3H, CH₃), 3.944 (s, 3H, -OCH₃), 6.964 (d, 2H, -CH=), 6.964-8.164 (m, 7H, Aromatic H) |

Mandatory Visualizations

Reaction Scheme

References

- 1. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 4. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Chloro-1-(3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Chloro-1-(3-fluorophenyl)ethanone as a versatile precursor for the synthesis of various biologically relevant heterocyclic compounds, including thiazoles, pyrazoles, and benzodiazepines. The protocols provided are based on established chemical principles and literature precedents for similar α-haloketones.

Introduction

This compound is a valuable bifunctional building block in heterocyclic synthesis. The presence of a reactive α-chloro group and an electrophilic carbonyl group allows for a variety of cyclization reactions to form diverse five- and seven-membered heterocyclic rings. The 3-fluorophenyl moiety is a common feature in many pharmacologically active molecules, often enhancing metabolic stability and binding affinity to biological targets. This document details synthetic protocols for the preparation of thiazole, pyrazole, and benzodiazepine derivatives from this starting material and discusses their potential biological applications.

Synthesis of 4-(3-fluorophenyl)thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring by reacting an α-haloketone with a thioamide or thiourea.[1][2][3] This reaction provides a straightforward route to 2-amino-4-(3-fluorophenyl)thiazole, a versatile intermediate for further functionalization.

Experimental Protocol: Synthesis of 2-Amino-4-(3-fluorophenyl)thiazole

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (5% aqueous solution)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

-

Add thiourea (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold deionized water.

-

Neutralize the solution with a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with deionized water and dry thoroughly.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-(3-fluorophenyl)thiazole.

| Entry | Reactant 1 | Reactant 2 | Solvent | Time (h) | Yield (%) | Reference |

| 1 | This compound | Thiourea | Ethanol | 3 | 85-95 (expected) | General Hantzsch Protocol[1][2] |

DOT Diagram of Hantzsch Thiazole Synthesis Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride using aluminum chloride as a catalyst. This protocol includes reagent specifications, a step-by-step procedure, safety precautions, and characterization data.

Introduction

This compound is a halogenated aromatic ketone that serves as a key building block in the synthesis of various biologically active molecules. The presence of both chloro and fluoro substituents provides unique electronic properties and multiple reaction sites for further chemical transformations, making it a versatile precursor in drug discovery and development. The experimental protocol outlined herein describes a reliable method for its preparation via Friedel-Crafts acylation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 394-80-9 |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Table 2: Reagents for Synthesis

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalent |

| Fluorobenzene | C₆H₅F | 96.10 | 1.0 |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 1.1 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Workup |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Workup |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

Table 3: Predicted Spectral Data for this compound

| Spectrum Type | Characteristic Peaks |

| ¹H NMR (CDCl₃) | Aromatic protons (approx. 7.2-7.8 ppm), Methylene protons (-CH₂Cl) (approx. 4.6-4.8 ppm) |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O) (approx. 190-195 ppm), Aromatic carbons (approx. 115-165 ppm), Methylene carbon (-CH₂Cl) (approx. 45-50 ppm) |

| IR (KBr) | C=O stretch (approx. 1680-1700 cm⁻¹), C-F stretch (approx. 1200-1250 cm⁻¹), C-Cl stretch (approx. 700-800 cm⁻¹) |

Note: The spectral data presented is predicted and should be confirmed by experimental analysis.

Experimental Protocol

Synthesis of this compound via Friedel-Crafts Acylation

This procedure details the synthesis of this compound from fluorobenzene and chloroacetyl chloride.

Materials:

-

Fluorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension of aluminum chloride.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

-

Addition of Fluorobenzene: To this mixture, add fluorobenzene (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment.

-